1,3-Dipalmitoyl-2-phosphatidylcholine
Overview
Description
1,3-Dipalmitoyl-2-phosphatidylcholine is a phospholipid compound consisting of two palmitic acid groups attached to a phosphatidylcholine head-group. It is a major constituent of pulmonary surfactants, which play a crucial role in reducing the work of breathing and preventing alveolar collapse during respiration . This compound is also significant in the study of liposomes and human bilayers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoyl-2-phosphatidylcholine can be synthesized through the thin film hydration process. In this method, the compound is dissolved in chloroform, and the solution is dried under reduced pressure using a rotary evaporator, resulting in a thin layer of lipid film on the flask wall . This film is then hydrated with an aqueous solution to form liposomes.
Industrial Production Methods
Industrial production of this compound typically involves the chemical synthesis of phosphatidylcholine derivatives, followed by the incorporation of palmitic acid groups. The process may include multiple steps such as esterification, phosphatidylation, and purification to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dipalmitoyl-2-phosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases, resulting in the release of palmitic acid and lysophosphatidylcholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis reactions.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Palmitic acid and lysophosphatidylcholine.
Scientific Research Applications
1,3-Dipalmitoyl-2-phosphatidylcholine has a wide range of scientific research applications:
Mechanism of Action
1,3-Dipalmitoyl-2-phosphatidylcholine exerts its effects by reducing the surface tension of the alveolar liquid in the lungs. This is achieved through its unique structure, which includes both a hydrophilic head and hydrophobic tails. The choline radical constitutes the polar hydrophilic head, oriented towards the alveolar liquid, while the palmitic acid chains form the nonpolar hydrophobic tails, oriented towards the outer side . This arrangement allows the compound to reduce surface tension and facilitate oxygen adsorption into the air-liquid interface .
Comparison with Similar Compounds
1,3-Dipalmitoyl-2-phosphatidylcholine is compared with other similar compounds such as:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but differs in the position of the palmitic acid groups.
1,2-Distearoyl-sn-glycero-3-phosphocholine: Contains stearic acid groups instead of palmitic acid.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid groups, making it more unsaturated compared to this compound.
The uniqueness of this compound lies in its specific structure, which provides optimal surface tension reduction properties essential for pulmonary surfactants .
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(49-50(44,45)48-35-34-41(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFBGSYWHRQAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208225 | |
Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59540-22-6 | |
Record name | 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-, inner salt, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59540-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059540226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dipalmitoyl-2-phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-oxido-9-oxo-6-(palmitoylmethyl)-3,5,8-trioxa-4-phosphatetracosyl]trimethylammonium 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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